molecular formula C69H62Cl2NP3Ru B6292790 Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II),97% CAS No. 1150113-55-5

Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II),97%

Cat. No. B6292790
CAS RN: 1150113-55-5
M. Wt: 1170.1 g/mol
InChI Key: WYUVQRDTKOELOO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II),97% is a useful research compound. Its molecular formula is C69H62Cl2NP3Ru and its molecular weight is 1170.1 g/mol. The purity is usually 95%.
The exact mass of the compound Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II),97% is 1169.251558 g/mol and the complexity rating of the compound is 1210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II),97% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II),97% including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Hydrogenation of Prochiral Alkenes

Ruthenium complexes containing chiral diphosphine ligands have been demonstrated as effective catalysts for the asymmetric hydrogenation of prochiral alkenes. These reactions afford chiral products, such as N-acyl-(R)-α-amino acids, with high optical purity, under mild conditions. This process highlights the potential for synthesizing complex, chiral molecules which are invaluable in the pharmaceutical industry (Kawano et al., 1989).

Efficient Approach to Chiral γ-Amino Alcohols

The ruthenium(II) dichloro complex has also facilitated the enantioselective hydrogenation of unprotected β-ketoenamines, providing an efficient method to access free γ-secondary amino alcohols. These compounds serve as key intermediates for manufacturing pharmaceuticals and natural products, demonstrating the complex's versatility in synthesizing biologically active molecules with high yields and excellent enantioselectivities (Geng et al., 2011).

Synthesis of Chiral Amino Acid Derivatives

Furthermore, modified ligands based on the structure of dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II) have been utilized in rhodium-catalyzed asymmetric hydrogenation. This application has been effective in producing chiral amino acid derivatives from acetamidoacrylic acids and esters, showcasing the potential for creating complex, chiral molecules necessary for drug development and synthesis (Guo et al., 2002).

Novel Chiral Molecular Hydrogen Complex Formation

Additionally, the complex has contributed to the formation of novel chiral molecular hydrogen complexes, which have significant implications in understanding the mechanisms of hydrogenation reactions and the development of new catalytic processes. This research demonstrates the complex's utility in advancing the understanding of catalytic hydrogenation mechanisms (Tsukahara et al., 1988).

properties

IUPAC Name

[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;1-diphenylphosphanyl-1-phenylpropan-2-amine;ruthenium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H40P2.C21H22NP.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-17(22)21(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)20-15-9-4-10-16-20;;;/h5-32H,1-4H3;2-17,21H,22H2,1H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUVQRDTKOELOO-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N.[Cl-].[Cl-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H62Cl2NP3Ru
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1170.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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